molecular formula C18H22N4O B11560141 4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B11560141
M. Wt: 310.4 g/mol
InChI Key: ZMJGGXVHCOSSAX-CPNJWEJPSA-N
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Description

4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is an organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes two dimethylamino groups and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino groups can be replaced by other nucleophiles.

Scientific Research Applications

4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide can be compared with other similar compounds, such as:

    4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.

    4-(dimethylamino)benzohydrazide: Another precursor, used in various synthetic applications.

    4-(dimethylamino)pyridine: A related compound with applications as a nucleophilic catalyst in organic reactions.

The uniqueness of 4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H22N4O/c1-21(2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(12-8-15)22(3)4/h5-13H,1-4H3,(H,20,23)/b19-13+

InChI Key

ZMJGGXVHCOSSAX-CPNJWEJPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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